5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives like:
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(2-Methylbenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific ethoxy and methyl substitutions, which can influence its reactivity and biological activity. These substitutions can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) |
InChI Key |
RGOBGZRXUUYKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(S1)C)C(=O)O |
Origin of Product |
United States |
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